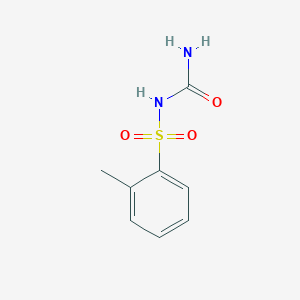

N-Carbamoyl-2-methyl benzene sulfonamide

Descripción

Contextualization within Sulfonamide and Sulfonylurea Chemical Space

N-Carbamoyl-2-methyl benzene (B151609) sulfonamide belongs to two important classes of compounds: sulfonamides and sulfonylureas. The core of the molecule is the sulfonamide group (-SO₂NH₂), an amide of a sulfonic acid. This functional group is the cornerstone of sulfa drugs.

The molecule is more specifically classified as a sulfonylurea. This subclass is characterized by a central sulfonylurea moiety (-SO₂NHCONH-) that bridges an aromatic group (the 2-methylbenzene, or tolyl, group) and an aliphatic or alicyclic group. In the broader family of sulfonylureas, N-Carbamoyl-2-methyl benzene sulfonamide is considered a first-generation compound, distinguished by relatively simple aromatic and aliphatic substitutions. Later generations feature more complex substitutions, which often alter their physicochemical and biological properties. For instance, the well-known antidiabetic agent Tolbutamide is a closely related N'-butyl derivative of this core structure. chemicalbook.comwikipedia.org

Historical Perspective of Sulfonamide Derivatives in Pharmaceutical Research

The journey of sulfonamide derivatives in pharmaceutical research began in the 1930s with the discovery of the antibacterial properties of Prontosil, a precursor to sulfanilamide. This breakthrough ushered in the era of chemotherapy and established the sulfonamide scaffold as a "pharmacophore" — a molecular framework responsible for a drug's pharmacological activity.

Following this, researchers synthesized thousands of sulfonamide derivatives, leading to the development of diuretics, and later, the sulfonylureas. The discovery of the first-generation sulfonylureas, including compounds structurally related to this compound, occurred in the 1950s. This was a pivotal moment, expanding the therapeutic potential of sulfonamide chemistry beyond antimicrobial applications. The development of Tolbutamide in 1956 marked a significant milestone in this area. wikipedia.org This historical progression highlights a classic paradigm in medicinal chemistry: the structural modification of a known active scaffold to discover new therapeutic applications.

Overview of this compound's Significance in Contemporary Research

In modern research, this compound and its derivatives continue to be of significant interest. The compound itself serves as a crucial building block or intermediate in the synthesis of more complex molecules and novel therapeutic agents.

Contemporary research explores its potential in various domains:

Medicinal Chemistry: It is used as a foundational scaffold for designing new bioactive molecules. For example, derivatives are being investigated for their potential in oncology, with research focusing on how modifications to the benzene ring and carbamoyl (B1232498) group affect interactions with biological targets.

Enzyme Inhibition Studies: The sulfonamide group is a known zinc-binding group, making this class of compounds interesting for the design of enzyme inhibitors. Theoretical and computational studies, such as Density Functional Theory (DFT), are used to analyze how substituents on the benzene ring influence the molecule's electronic properties and its potential to interact with enzyme active sites.

Antimicrobial Research: While the classic sulfa drugs have faced issues of resistance, the sulfonamide scaffold is still explored for new antimicrobial agents. Research investigates how the specific structure of this compound might be modified to create derivatives that can overcome existing resistance mechanisms.

Its utility as a versatile intermediate in organic synthesis for producing specialty chemicals further cements its place in both academic and industrial chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-methylphenyl)sulfonylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-6-4-2-3-5-7(6)14(12,13)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTLRVQASCAGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Carbamoyl 2 Methyl Benzene Sulfonamide

Foundational Synthetic Routes to Sulfonamides

The construction of the sulfonamide framework is a cornerstone of medicinal and organic chemistry. The approaches to N-Carbamoyl-2-methyl benzene (B151609) sulfonamide are built upon these fundamental reactions.

Reactions Involving Sulfonyl Chlorides and Amine Derivatives

The most conventional and widely employed method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with ammonia or a primary or secondary amine. This nucleophilic substitution reaction at the sulfur center is a robust and versatile way to form the S-N bond.

The general mechanism proceeds via the attack of the nitrogen atom of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. Typically, a base is required to neutralize the hydrochloric acid generated during the reaction.

General Reaction Scheme: R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃Cl

In the context of N-Carbamoyl-2-methyl benzene sulfonamide, the foundational step is the reaction of 2-methylbenzenesulfonyl chloride with an amine. For the parent sulfonamide skeleton, this amine is ammonia. The reaction is typically performed by gradually adding the sulfonyl chloride to an aqueous ammonia solution, often under cooled conditions to manage the exothermic nature of the reaction. prepchem.com

Urea Formation Strategies within Sulfonamide Scaffolds

The N-carbamoyl group is a urea functionality. The class of compounds containing a urea group attached to a sulfonyl group is known as sulfonylureas. wikipedia.org These are significant in medicinal chemistry, and various methods have been developed for their synthesis. nih.govyouthmedicaljournal.com

A primary method for installing the N-carbamoyl moiety onto a pre-existing sulfonamide involves its reaction with an isocyanate. The sulfonamide nitrogen, particularly after deprotonation by a base, acts as a nucleophile, attacking the central carbon of the isocyanate group. For the synthesis of an unsubstituted N-carbamoyl group, isocyanic acid (HNCO), often generated in situ from a salt like potassium cyanate (KOCN) in the presence of an acid, is used.

General Reaction Scheme with Isocyanate: R-SO₂NH₂ + R'-N=C=O → R-SO₂NH-C(O)NHR'

More advanced, modern techniques include transition-metal-catalyzed reactions. For instance, palladium-catalyzed carbonylative coupling of sulfonyl azides with nucleophiles can generate N-acylsulfonamides. acs.org This reaction proceeds through a key sulfonyl isocyanate intermediate, which is then trapped by a nucleophile. When the nucleophile is an amine, this can lead to the formation of a substituted sulfonylurea. acs.orgnih.gov

Targeted Synthesis of this compound

The synthesis of this compound (CAS 39051-77-9) is a two-stage process that first builds the core sulfonamide skeleton and then introduces the carbamoyl (B1232498) group. synblock.com

Preparation of the Core Sulfonamide Skeleton

The core of the target molecule is 2-methylbenzenesulfonamide (also known as o-toluenesulfonamide). chemicalbook.comnist.govnih.gov Its synthesis begins with o-toluene as the starting material.

Chlorosulfonation of o-Toluene: The first step is an electrophilic aromatic substitution where o-toluene is reacted with chlorosulfonic acid (ClSO₃H). This introduces the -SO₂Cl group onto the aromatic ring, yielding 2-methylbenzenesulfonyl chloride. This reaction must be handled with care due to its aggressive nature.

Amination of 2-Methylbenzenesulfonyl Chloride: The resulting 2-methylbenzenesulfonyl chloride is then reacted with an excess of a suitable amine source, typically aqueous ammonia (NH₄OH), to form 2-methylbenzenesulfonamide. prepchem.com The sulfonamide product is often a solid that can be purified by filtration and recrystallization. prepchem.com

A procedure for this amination involves the gradual addition of 2-methylbenzenesulfonyl chloride to a cooled 20% ammonia solution, followed by gentle heating to complete the reaction. The product can be purified by precipitation and recrystallization. prepchem.com

Introduction of the N-Carbamoyl Moiety

With 2-methylbenzenesulfonamide in hand, the final step is the addition of the carbamoyl group (-C(O)NH₂) to the sulfonamide nitrogen. This transformation creates the sulfonylurea structure. A common and direct method involves the reaction of 2-methylbenzenesulfonamide with an alkali metal cyanate, such as potassium cyanate, in an acidic aqueous medium.

The sulfonamide is typically dissolved in a suitable solvent, and a solution of potassium cyanate is added. The reaction mixture is then acidified, which generates isocyanic acid in situ. The sulfonamide nitrogen attacks the isocyanic acid to form the final this compound product.

Synthetic Scheme: CH₃-C₆H₄-SO₂NH₂ + KOCN --(H⁺)--> CH₃-C₆H₄-SO₂NH-C(O)NH₂

Synthesis of this compound Analogues and Hybrid Compounds

The N-carbamoyl sulfonamide scaffold allows for extensive chemical modification to produce a wide array of analogues and hybrid compounds. Synthetic strategies for generating this diversity typically involve modifying either the sulfonamide component or the urea component.

Variation of the Aryl Sulfonamide Moiety: By starting with different substituted toluenes or other aromatic compounds in the initial chlorosulfonation step, a library of aryl sulfonamides can be generated. These can then be converted into their corresponding N-carbamoyl derivatives. For example, starting with p-nitrotoluene leads to 2-methyl-5-nitrobenzenesulfonyl chloride, a precursor to a different set of analogues. google.com

Variation of the Urea Moiety: Instead of using isocyanic acid (from potassium cyanate), substituted isocyanates (R-N=C=O) can be used. The reaction of a sulfonamide with a substituted isocyanate yields a terminally substituted sulfonylurea. This is a common strategy in the synthesis of sulfonylurea drugs, where various alkyl or cyclic amines are used to prepare the corresponding isocyanates or are reacted with an activated sulfonamide intermediate. vjst.vn

Modern Catalytic Methods: Palladium-catalyzed cross-coupling reactions offer sophisticated routes to analogues. For example, the α-arylation of sulfonamides can modify the benzylic position, organic-chemistry.org and carbonylative syntheses can be used to construct the N-acyl bond under mild conditions, providing access to complex structures. acs.orgnih.gov

The following table summarizes a representative synthesis of N-acylsulfonamide derivatives, illustrating how different starting materials can be used to create a variety of analogues.

| Entry | Sulfonamide Starting Material | Acylating Agent | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzenesulfonamide (B165840) | Acetic Anhydride | N-Acetylbenzenesulfonamide | 95 |

| 2 | Toluene-p-sulfonamide | Acetic Anhydride | N-Acetyl-4-methylbenzenesulfonamide | 97 |

| 3 | 4-Nitrobenzenesulfonamide | Acetic Anhydride | N-Acetyl-4-nitrobenzenesulfonamide | 94 |

| 4 | Benzenesulfonamide | Propionic Anhydride | N-Propanoylbenzenesulfonamide | 92 |

| 5 | Toluene-p-sulfonamide | Trifluoroacetic Anhydride | N-(Trifluoroacetyl)-4-methylbenzenesulfonamide | 93 |

This table presents data adapted from research on the N-acylation of various sulfonamides, demonstrating a common strategy for creating analogues. nih.gov

Structural Modifications of the Benzene Ring (e.g., Methyl Group Position, Aromatic Substitutions)

The aromatic ring of the benzenesulfonamide core is amenable to various electrophilic substitution reactions, allowing for the introduction of different functional groups that can modulate the molecule's properties. While the parent compound is 2-methyl substituted, related structures with different substitution patterns are commonly synthesized to explore structure-activity relationships.

Common modifications include nitration and methoxylation. For instance, the synthesis of 4-nitro or 4-methoxy substituted benzenesulfonamides is a standard practice. nih.gov These reactions typically involve treating the corresponding benzenesulfonyl chloride with an amine in the presence of a base. The introduction of an electron-withdrawing group like nitro (-NO₂) or an electron-donating group like methoxy (-OCH₃) on the benzene ring significantly influences the electronic environment of the entire molecule. nih.gov

Derivatization at the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group is a key site for derivatization. Its reactivity allows for the attachment of various substituents through reactions like N-acylation and N-alkylation.

N-acylation of sulfonamides can be achieved using N-acylbenzotriazoles, which serve as effective acylating agents in the presence of a base like sodium hydride (NaH). researchgate.net This method is advantageous as it allows for the preparation of N-acylsulfonamides for which the corresponding acid chlorides may be difficult to synthesize or handle. researchgate.net Another approach involves the reaction of the sulfonamide with sulfonyl chlorides in the presence of a base like sodium acetate to produce N-sulfonylated derivatives. nih.gov These modifications enhance the structural diversity and can alter the pharmacological profile of the parent molecule. nih.gov

Formation of Complex Hybrid Architectures (e.g., 1,3,4-Oxadiazole, Coumarin, Schiff Base Conjugates)

The this compound scaffold is a valuable building block for synthesizing more complex molecular architectures. These hybrid molecules often combine the sulfonamide moiety with other biologically active heterocyclic systems.

1,3,4-Oxadiazole and Schiff Base Conjugates : A common strategy involves converting a precursor acid into an ester, then a hydrazide, which is subsequently cyclized to form the 1,3,4-oxadiazole ring. The resulting intermediate can be further reacted with an aldehyde to form a Schiff base (-N=CH-). researchgate.net This creates a multi-functional molecule incorporating the sulfonamide, oxadiazole, and imine groups. researchgate.net

Coumarin-Schiff Base Hybrids : Novel hybrid compounds have been designed and synthesized by linking coumarin moieties with Schiff bases. nih.gov The synthesis and structural characterization of these hybrids are typically confirmed using techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Schiff Base Derivatives : Schiff bases, or azomethines, are synthesized via the condensation of a primary amine with an aldehyde or ketone. Sulfonamide-containing Schiff bases are of significant interest. For example, (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide is a related Schiff base derivative whose vibrational properties have been studied in detail. nih.gov

Synthesis of Metallic Complexes (e.g., Zinc Complexes)

The sulfonamide group, particularly the nitrogen and oxygen atoms, can act as a ligand to coordinate with metal ions, forming metallic complexes. The synthesis of these complexes typically involves reacting the sulfonamide ligand with a metal salt in an appropriate solvent.

For example, zinc complexes of related sulfonamides, such as gliclazide, have been synthesized and characterized. researchgate.net The reaction involves mixing the sulfonamide ligand with a zinc salt, leading to the formation of a complex where the metal ion is coordinated to the ligand. The resulting complexes are often characterized by conductometric titrations, elemental analysis, and spectroscopic methods like IR to confirm the coordination. researchgate.net Studies have also reported the synthesis of Co(II), Sm(III), and Nd(III) complexes with similar sulfonamide-based ligands. orientjchem.org

Analytical Characterization of Synthesized Compounds

A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound and its derivatives. Spectroscopic methods are particularly crucial for elucidating the molecular structure.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework of the molecule.

For this compound and its derivatives, characteristic chemical shifts are observed. chemicalbook.com In the ¹H NMR spectrum, protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.5 ppm), while the methyl group protons appear in the upfield region (around δ 2.3 ppm). rsc.org The protons on the sulfonamide and carbamoyl nitrogens often appear as broad signals. rsc.org

The ¹³C NMR spectra provide signals for each unique carbon atom. Aromatic carbons resonate between δ 120-150 ppm, while the methyl carbon appears at a much higher field (around δ 21 ppm). rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Benzenesulfonamides

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

In sulfonamides, the key vibrational modes are the symmetric and asymmetric stretching of the S=O bonds in the SO₂ group, which typically appear as strong bands in the FT-IR spectrum. The N-H stretching vibration is also a prominent feature.

Table 2: Characteristic Vibrational Frequencies for Sulfonamide Derivatives

The combined data from these analytical methods provide unambiguous structural confirmation for this compound and its synthetically derived analogs.

Mass Spectrometry Techniques (MS, LC-MS)

Mass spectrometry is a fundamental analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing valuable information about a compound's molecular weight and structure. For this compound, with a molecular formula of C₈H₁₀N₂O₃S, the expected monoisotopic mass is approximately 214.04 g/mol .

When subjected to analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is first ionized, typically forming a protonated molecule [M+H]⁺ with an m/z value of approximately 215.05. Subsequent fragmentation of this ion via collision-induced dissociation (CID) provides insights into its structural components.

Cleavage of the Sulfonyl-Nitrogen Bond: A primary fragmentation pathway involves the cleavage of the S-N bond, which would lead to the formation of the 2-methylbenzenesulfonyl cation.

Loss of the Carbamoyl Group: Another common fragmentation involves the loss of the carbamoyl group (-CONH₂) or related fragments.

Loss of Sulfur Dioxide: A characteristic fragmentation of aromatic sulfonamides is the elimination of a neutral sulfur dioxide (SO₂) molecule (a loss of ~64 Da) from the precursor ion.

Based on these principles, a theoretical fragmentation pattern can be proposed. The major fragments would help confirm the identity and structure of the molecule during analysis.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Theoretical) | Ion Formula | Proposed Fragment Identity |

|---|---|---|

| 215.05 | [C₈H₁₁N₂O₃S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 155.02 | [C₇H₇O₂S]⁺ | 2-Methylbenzenesulfonyl cation (o-toluenesulfonyl) |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the theoretical percentages calculated from the molecular formula to verify the compound's purity and empirical formula. For this compound (C₈H₁₀N₂O₃S), the theoretical elemental composition can be precisely calculated.

Calculation of Theoretical Composition:

Molecular Formula: C₈H₁₀N₂O₃S

Molecular Weight: 214.24 g/mol

Carbon (C): (8 * 12.011) / 214.24 = 44.84%

Hydrogen (H): (10 * 1.008) / 214.24 = 4.71%

Nitrogen (N): (2 * 14.007) / 214.24 = 13.08%

Oxygen (O): (3 * 15.999) / 214.24 = 22.40%

Sulfur (S): (1 * 32.06) / 214.24 = 14.97%

In practice, experimental results from combustion analysis are considered acceptable if they fall within ±0.4% of the theoretical values, confirming the compound's identity and purity. While specific published experimental data for this compound is scarce, the theoretical values serve as the primary reference for its characterization.

Table 2: Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 44.84 |

| Hydrogen | H | 4.71 |

| Nitrogen | N | 13.08 |

| Oxygen | O | 22.40 |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are essential for understanding the compound's solid-state conformation and packing.

Should a single crystal of sufficient quality be grown, X-ray diffraction analysis would yield a set of crystallographic parameters that precisely describe the solid-state structure.

Table 3: Hypothetical Crystallographic Data Table for this compound

| Parameter | Description | Expected Data Type |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | Numerical values in Angstroms |

| α, β, γ (°) | The angles of the unit cell. | Numerical values in degrees |

| Volume (ų) | The volume of the unit cell. | Numerical value |

| Z | The number of molecules per unit cell. | Integer value |

| Key Bond Lengths (Å) | e.g., S=O, S-N, C=O, C-N | Numerical values in Angstroms |

| Key Bond Angles (°) | e.g., O-S-O, C-N-S | Numerical values in degrees |

Biological Activities and Pharmacological Profiles of N Carbamoyl 2 Methyl Benzene Sulfonamide and Its Derivatives

Antimicrobial Efficacy

There is no publicly available scientific literature detailing the antimicrobial efficacy of N-Carbamoyl-2-methyl benzene (B151609) sulfonamide.

Antibacterial Activity Spectrum (e.g., against S. aureus, E. coli)

No studies were found that investigated the antibacterial activity spectrum of N-Carbamoyl-2-methyl benzene sulfonamide against common bacterial pathogens such as Staphylococcus aureus or Escherichia coli.

Antifungal Activity Assessment

There is no available data on the assessment of the antifungal activity of this compound.

Anti-mycobacterial Properties

Research on the anti-mycobacterial properties of this compound has not been published in the reviewed scientific literature.

Antineoplastic and Antiproliferative Potential

Specific studies on the antineoplastic and antiproliferative potential of this compound are not present in the available scientific literature.

Cytotoxic Activity Against Human Cancer Cell Lines (e.g., MCF-7, HeLa, MDA-MB-231, HepG2, Caco-2)

No data is available regarding the cytotoxic activity of this compound against human cancer cell lines such as MCF-7, HeLa, MDA-MB-231, HepG2, or Caco-2.

Modulation of Cellular Apoptosis and Cell Cycle Progression

There are no published studies investigating the effects of this compound on cellular apoptosis and cell cycle progression.

Based on a thorough review of the available scientific literature, there is a notable absence of research on the biological activities and pharmacological profiles of this compound. While the broader class of sulfonamides is known for its diverse therapeutic applications, this specific compound appears to be uncharacterized in the context of antimicrobial and antineoplastic activities. This highlights a potential area for future research to explore the pharmacological potential of this and other understudied sulfonamide derivatives.

Enzyme Inhibition Studies

This compound and its related derivatives represent a significant class of compounds investigated for their diverse enzyme inhibitory activities. The benzenesulfonamide (B165840) scaffold serves as a versatile template for the design of potent and, in some cases, selective inhibitors for a variety of enzymes implicated in numerous pathological conditions.

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., hCA I, II, IX, XII)

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov These compounds typically function by coordinating to the zinc ion within the enzyme's active site via their sulfonamide moiety. nih.gov Derivatives have been extensively studied against various human (h) CA isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov

Research has focused on modifying the benzenesulfonamide structure to achieve isoform-selective inhibition, which could lead to drugs with fewer side effects. nih.govacs.org For instance, a series of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides were synthesized and evaluated for their inhibitory action against hCA I, II, IX, and XII. nih.gov While many derivatives showed activity, substitutions on the core structure significantly influenced potency and selectivity. For example, compounds with a 5-chloro-2-hydroxyphenyl substitution demonstrated notable inhibitory activity against the hCA IX isoform, whereas a simple 2-hydroxyphenyl substitution had a negative effect. nih.gov

In another study, novel benzene- and 2,3,5,6-tetrafluorobenzenesulfonamides were synthesized using click chemistry. nih.gov These compounds were found to be medium potency inhibitors of the cytosolic isoforms hCA I (with inhibition constants, Kᵢ, ranging from 41.5 to 1500 nM) and hCA II (Kᵢ ranging from 30.1 to 755 nM). nih.gov However, they acted as highly potent, low nanomolar to subnanomolar inhibitors of the tumor-associated isoforms hCA IX (Kᵢ = 1.5–38.9 nM) and hCA XII (Kᵢ = 0.8–12.4 nM). nih.gov

Further investigations into N-((4-sulfamoylphenyl)carbamothioyl) amides revealed potent inhibitory activity against several hCA isoforms. mdpi.com Many of these derivatives showed higher inhibitory activity against hCA I than the standard drug acetazolamide. mdpi.com Notably, certain compounds displayed significant selectivity for hCA VII, an isoform linked to neuropathic pain, suggesting their potential as starting points for developing selective inhibitors. mdpi.com

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isozymes by Benzenesulfonamide Derivatives

| Compound Class | Target Isoform(s) | Inhibition Constant (Kᵢ) / Activity | Reference |

|---|---|---|---|

| Benzenesulfonamides with pyrazole/pyridazinecarboxamides | hCA IX, hCA XII | Moderate to weak activity (Kᵢ = 61.3–432.8 nM for hCA XII) | nih.gov |

| Benzene- and tetrafluorobenzenesulfonamides | hCA I | 41.5–1500 nM | nih.gov |

| hCA II | 30.1–755 nM | nih.gov | |

| hCA IX | 1.5–38.9 nM | nih.gov | |

| hCA XII | 0.8–12.4 nM | nih.gov | |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I, II, VII | Higher activity than acetazolamide for hCA I | mdpi.com |

| MtCA1, MtCA2, MtCA3 | Kᵢs of 95.2 nM to 6.669 μM for MtCA1; Low nanomolar inhibition for MtCA2 | mdpi.com |

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition

Sulfonamides are known for their antibacterial properties, which stem from their ability to inhibit dihydropteroate synthetase (DHPS), an essential enzyme in the folate biosynthesis pathway of bacteria. They act as competitive inhibitors of the enzyme's natural substrate, p-aminobenzoic acid (PABA). nih.gov

A study on the inhibitory action of various sulfonamides against DHPS partially purified from Escherichia coli demonstrated this effect. nih.gov Sulfadiazine was identified as a competitive inhibitor of the enzyme with a Kᵢ value of 2.5 × 10⁻⁶ M. nih.gov The study also examined diphenylsulfones, with 4,4′-diaminodiphenylsulfone (DDS) showing a Kᵢ of 5.9 × 10⁻⁶ M and an I₅₀ of 2 × 10⁻⁵ M. nih.gov The inhibitory activity was found to be dependent on the substitution of the arylamine groups; disubstitution resulted in a complete loss of activity. nih.gov

Table 2: Inhibition of E. coli Dihydropteroate Synthetase (DHPS) by Sulfonamides and Sulfones

| Inhibitor | Inhibition Type | Kᵢ (M) | I₅₀ (M) | Reference |

|---|---|---|---|---|

| Sulfadiazine | Competitive | 2.5 × 10⁻⁶ | Not Reported | nih.gov |

| 4,4′-Diaminodiphenylsulfone (DDS) | Competitive | 5.9 × 10⁻⁶ | 2 × 10⁻⁵ | nih.gov |

| 4-Amino-4′-acetamidodiphenylsulfone | Not Reported | Not Reported | 5.2 × 10⁻⁵ | nih.gov |

| 4-Amino-4′-formamidodiphenylsulfone | Not Reported | Not Reported | 5.8 × 10⁻⁵ | nih.gov |

Glucosidase Inhibition Activity

Derivatives of the sulfonamide scaffold have been explored as inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates. mdpi.commdpi.com Inhibition of this enzyme can help manage postprandial hyperglycemia, a key concern in diabetes mellitus. mdpi.comnih.gov

A study involving novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-arylacetamides, which contain a sulfonamide-related cyclic structure, identified several potent inhibitors of α-glucosidase. mdpi.com Certain derivatives were found to be approximately three-fold more effective as inhibitors than the reference drug, acarbose. The study highlighted that the introduction of electron-withdrawing groups in the benzoyl and N-phenyl moieties enhanced the bioactivity. mdpi.com Kinetic analysis of the most potent compounds revealed they acted as uncompetitive inhibitors of α-glucosidase. nih.gov

Table 3: α-Glucosidase Inhibition by Sulfonamide-Related Derivatives

| Compound Series | Key Finding | Most Potent Compounds (IC₅₀) | Reference |

|---|---|---|---|

| 1,2-Benzothiazine-N-arylacetamides | Several derivatives were potent inhibitors, some threefold more effective than acarbose. | 11c, 12a, 12d, 12e, 12g | mdpi.com |

| Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives | Most synthesized compounds were active against α-glucosidase. | IC₅₀ range = 1.7 to 86.5 µM | nih.gov |

Inhibition of Matrix Metalloproteinases (MMPs)

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process crucial in both normal physiology and diseases like cancer. nih.govmdpi.com The arylsulfonamide scaffold has been optimized to create a new class of potent MMP inhibitors. nih.gov

The design of these inhibitors often includes a zinc-binding group (ZBG), such as a hydroxamic or carboxylic acid, and a sulfonamide moiety that establishes hydrogen bonds with amino acid residues in the enzyme's active site. nih.govresearchgate.net Research has led to the discovery of benzenesulfonamide derivatives with significant inhibitory activity and selectivity for specific MMPs, including MMP-2, MMP-8, MMP-9, MMP-12, and MMP-13. nih.govmdpi.com For example, structure-based optimization of the arylsulfonamide scaffold, by introducing an ethylene linker and a D-proline residue, led to a nanomolar MMP inhibitor bearing a carboxylate as the ZBG. nih.gov This is noteworthy as carboxylates are generally associated with a safer toxicity profile than hydroxamates. nih.gov

Table 4: Inhibition of Matrix Metalloproteinases (MMPs) by Arylsulfonamide Derivatives

| Compound Class/Modification | Target MMP(s) | Key Structural Feature(s) | Potency | Reference |

|---|---|---|---|---|

| Arylsulfonamide Scaffold | MMP-8, MMP-12, MMP-13 | Optimized scaffold | Nanomolar activity | nih.gov |

| Arylsulfonamide with D-proline | MMPs | Carboxylate zinc-binding group | Nanomolar inhibitor | nih.gov |

| Tetrahydro-β-carboline derivatives | MMPs | Sulfonamide-based hydroxamate | Sub-nanomolar IC₅₀ values | researchgate.net |

Lipoxygenase (LOX) and Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1) Inhibition

The benzenesulfonamide structure has also been identified as an efficient scaffold for inhibiting 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Structural optimization of benzenesulfonamides has led to the development of dual inhibitors that also target microsomal prostaglandin E₂ synthase-1 (mPGES-1), another critical enzyme in inflammation. nih.gov

One study identified an N-phenylbenzenesulfonamide derivative as a potent dual inhibitor of 5-LO and mPGES-1. nih.gov This compound exhibited strong inhibitory activity against isolated 5-LO (IC₅₀ = 2.3 µM) and 5-LO in intact cells (IC₅₀ = 0.4 µM). nih.gov The compound was also shown to prevent the interaction of 5-LO with its activating protein (FLAP). Furthermore, this dual inhibitor was found to selectively down-regulate pro-inflammatory lipid mediators (leukotrienes and PGE₂) in M1 macrophages while enhancing the formation of pro-resolving lipid mediators in M2 macrophages. nih.gov

Table 5: Inhibition of 5-LO and mPGES-1 by a Benzenesulfonamide Derivative

| Compound Type | Target Enzyme(s) | IC₅₀ (Isolated 5-LO) | IC₅₀ (5-LO in intact cells) | Reference |

|---|---|---|---|---|

| N-phenylbenzenesulfonamide derivative | 5-LO and mPGES-1 | 2.3 µM | 0.4 µM | nih.gov |

Urease Inhibitory Potential

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction implicated in the pathogenesis of infections by ureolytic bacteria like Helicobacter pylori. nih.gov Benzenesulfonamides are recognized as a well-established class of urease inhibitors, with some compounds reported to be very potent. researchgate.net

The inhibitory mechanism of sulfonamides and related compounds against urease can involve binding to the nickel ions in the active site. nih.gov Studies have evaluated various sulfonamide derivatives for their in vitro inhibitory activity against jack bean urease. researchgate.net For instance, a study exploring 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives found that one compound, 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide, exhibited an IC₅₀ of 1.90 ± 0.02 μM against the urease enzyme. researchgate.net

Table 6: Urease Inhibition by Benzenesulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ | % Inhibition | Reference |

|---|---|---|---|---|

| 4-(3-(4-chlorophenyl)isoxazolo[3,4-d]thiazol-5-ylamino)benzenesulfonamide | Urease | 1.90 ± 0.02 μM | 57.93% | researchgate.net |

Non-competitive Inhibition of Lactoperoxidase

Lactoperoxidase (LPO) is a peroxidase enzyme with natural antibacterial properties. mdpi.com Certain secondary sulfonamide derivatives have been identified as effective inhibitors of this enzyme. mdpi.comnih.gov In vitro studies on a series of secondary sulfonamides, which included structures with acetoxybenzamide, triacetoxybenzamide, hydroxybenzamide, and trihydroxybenzamide moieties, demonstrated their potent inhibitory effects on LPO. mdpi.com The inhibition mechanism for these compounds was found to be non-competitive with respect to the substrate ABTS. mdpi.com

The inhibitory constants (Kᵢ) for these derivatives against LPO varied significantly, ranging from 1.096 × 10⁻³ µM to 1203.83 µM. mdpi.com The most potent inhibition was observed with N-(sulfathiazole)-3,4,5-triacetoxybenzamide, which exhibited a Kᵢ value of 1.096 × 10⁻³ ± 0.471 × 10⁻³ µM. mdpi.comnih.gov This highlights the potential of the sulfonamide scaffold in designing effective, non-competitive LPO inhibitors.

Table 1: Lactoperoxidase Inhibition by Secondary Sulfonamide Derivatives

| Compound Class | Kᵢ Value Range (µM) | Most Effective Compound | Most Effective Kᵢ Value (µM) | Inhibition Type |

|---|---|---|---|---|

| Secondary Sulfonamide Derivatives | 1.096 × 10⁻³ to 1203.83 | N-(sulfathiazole)-3,4,5-triacetoxybenzamide | 1.096 × 10⁻³ ± 0.471 × 10⁻³ | Non-competitive |

Anti-inflammatory and Analgesic Properties

Derivatives of benzenesulfonamide have shown notable anti-inflammatory activity. A study involving new benzenesulfonamide derivatives bearing a carboxamide functionality reported significant anti-inflammatory effects. One particular compound, 4e, demonstrated potent inhibition of carrageenan-induced rat-paw edema, with inhibition rates of 95.58% at 1 hour, 88.79% at 2 hours, and 86.96% at 3 hours. researchgate.net

Additionally, carbamoylmethyl ester derivatives of naproxen have been synthesized and evaluated for their anti-inflammatory properties. nih.gov These compounds, particularly derivatives 9 and 10, achieved high levels of inflammation inhibition at 83.91% and 87.82%, respectively. nih.govsemanticscholar.org The mechanism for some of these derivatives is linked to the significant inhibition of prostaglandin E2 synthesis. nih.gov

Table 2: Anti-inflammatory Activity of Benzenesulfonamide and Carbamoylmethyl Ester Derivatives

| Compound | Model | Inhibition (%) at 1h | Inhibition (%) at 2h | Inhibition (%) at 3h |

|---|---|---|---|---|

| Compound 4e (Benzenesulfonamide derivative) | Carrageenan-induced rat-paw edema | 95.58 | 88.79 | 86.96 |

| Compound 9 (Naproxen carbamoylmethyl ester) | Not Specified | 83.91 | - | - |

| Compound 10 (Naproxen carbamoylmethyl ester) | Not Specified | 87.82 | - | - |

Antidiabetic and Hypoglycemic Activities (e.g., Insulin (B600854) Secretion Modulation)

The sulfonamide functional group is a key pharmacophore in several antidiabetic agents, known for activities such as promoting insulin release. brieflands.com A series of synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides were evaluated for their in-vivo antidiabetic effects in a streptozotocin-induced diabetic rat model. brieflands.com Several of these derivatives produced a considerable reduction in blood glucose levels when compared to the standard drug, glibenclamide. brieflands.com

Other studies have focused on the inhibition of enzymes involved in glucose metabolism. nih.gov A series of novel sulfonamide derivatives demonstrated excellent inhibitory potential against α-glucosidase, an enzyme that facilitates starch hydrolysis. nih.govsemanticscholar.org Compounds 3a, 3b, 3h, and 6 were found to be 1.05 to 1.39 times more potent than the clinical drug acarbose, with IC₅₀ values of 19.39 µM, 25.12 µM, 25.57 µM, and 22.02 µM, respectively. nih.govsemanticscholar.org Furthermore, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives have been shown to lower plasma glucose levels, potentially through the inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) enzyme. researchgate.net

Table 3: Antidiabetic Activity of Sulfonamide Derivatives

| Compound | Target/Model | Activity Metric | Value |

|---|---|---|---|

| Compound 13 (N-(4-phenylthiazol-2-yl)benzenesulfonamide) | Diabetic Rats | Blood Glucose Reduction | Most Prominent |

| Glibenclamide (Reference) | Diabetic Rats | Blood Glucose Reduction (%) | 32.7 |

| Compound 3a | α-glucosidase | IC₅₀ (µM) | 19.39 |

| Compound 3b | α-glucosidase | IC₅₀ (µM) | 25.12 |

| Compound 3h | α-glucosidase | IC₅₀ (µM) | 25.57 |

| Compound 6 | α-glucosidase | IC₅₀ (µM) | 22.02 |

| Acarbose (Reference) | α-glucosidase | - | - |

Antioxidant and Free Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, contributes to various cellular damage. mdpi.com Benzenesulfonamide derivatives have been investigated for their potential as antioxidant agents. In one study, a series of ten new derivatives with carboxamide functionality showed good antioxidant activity. researchgate.net Compound 4e, in particular, had an activity level comparable to that of vitamin C, with an IC₅₀ value of 0.3586 mg/mL (compared to 0.2090 mg/mL for vitamin C). researchgate.net

Another study on 2-aminothiazole sulfonamide derivatives also demonstrated significant antioxidant capabilities. nih.gov The compounds were assessed for their ability to scavenge the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH). nih.gov Compound 8, which features a para-chloro substitution on the benzene ring, displayed the highest DPPH scavenging activity at 90.09%. nih.gov

Table 4: Antioxidant Activity of Benzenesulfonamide Derivatives

| Compound | Assay | IC₅₀ (mg/mL) | % DPPH Scavenging |

|---|---|---|---|

| Compound 4e | Antioxidant Activity | 0.3586 | - |

| Vitamin C (Reference) | Antioxidant Activity | 0.2090 | - |

| Compound 8 | DPPH Scavenging | - | 90.09 |

| Compound 10 | DPPH Scavenging | - | 70.29 |

| 2-Aminothiazole (Prototype) | DPPH Scavenging | - | 11.03 |

Antimalarial and Antiviral Activities

The sulfonamide scaffold has been explored for its potential in developing antimicrobial agents. A series of N-benzylated (N-arylcarbamoyl)alkylphosphonate esters were prepared and evaluated as potential antimalarial agents. nih.gov Bioassays revealed that some of these compounds exhibit promising activity against Plasmodium falciparum, the parasite responsible for malaria, without showing significant growth inhibition of human HeLa cells. nih.gov

In the realm of antiviral research, sulfonamide derivatives have also demonstrated a wide spectrum of activity. mdpi.com Studies have shown that sulfonamide compounds can be effective against viruses such as coxsackievirus B, enteroviruses, human parainfluenza viruses, and Ebola virus. mdpi.com For instance, certain pyrimidine-containing sulfonamides were tested against Herpes Simplex Virus-1 (HSV-1) and were found to achieve a viral load reduction between 70-90%. mdpi.com

Neurological and Central Nervous System Activities

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov A series of novel benzene sulfonamides were synthesized and evaluated for their inhibitory profiles toward AChE. nih.gov These compounds showed highly potent inhibition, with Kᵢ values ranging from 28.11 ± 4.55 nM to 145.52 ± 28.68 nM for AChE. nih.gov

Similarly, salicylanilide N,N-disubstituted carbamates and thiocarbamates have been investigated for their ability to inhibit both AChE and BChE. nih.gov These compounds displayed weak to moderate inhibition, with IC₅₀ values from 1.60 to 311.0 µM. nih.gov O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was the most effective AChE inhibitor in this series (IC₅₀ = 38.98 µM), while 2-(phenylcarbamoyl)phenyl diphenylcarbamate was the most potent BChE inhibitor (IC₅₀ = 1.60 µM). nih.gov

Table 5: Cholinesterase Inhibition by Sulfonamide and Carbamate (B1207046) Derivatives

| Compound Class/Name | Target Enzyme | Inhibition Metric | Value |

|---|---|---|---|

| Novel Benzene Sulfonamides | AChE | Kᵢ Range (nM) | 28.11 - 145.52 |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | IC₅₀ (µM) | 38.98 |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | IC₅₀ (µM) | 1.60 |

| Salicylanilide (Thio)carbamates | BChE | IC₅₀ Range (µM) | 1.60 - 311.0 |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(sulfathiazole)-3,4,5-triacetoxybenzamide |

| Glibenclamide |

| Acarbose |

| Vitamin C |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate |

Anti-Alzheimer's Disease Potential (e.g., Inhibition of Fibrillogenesis)

The potential of sulfonamide derivatives as therapeutic agents for Alzheimer's disease has been an area of active research. nih.goveurekaselect.com A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. The inhibition of this fibrillogenesis process is a primary target for the development of disease-modifying therapies.

Several studies have demonstrated that certain benzenesulfonamide derivatives can significantly reduce the aggregation of Aβ peptides. nih.gov For instance, a series of deoxyvasicinone derivatives bearing benzenesulfonamide substituents were synthesized and evaluated for their multifunctional anti-Alzheimer's disease properties. One of the lead compounds from this series, g17 , not only showed potent inhibition of acetylcholinesterase (AChE) with an IC50 value of 0.24 ± 0.04 μM but also demonstrated a significant ability to inhibit Aβ self-aggregation by 68.34 ± 1.16%. nih.gov This dual activity is highly desirable in a potential anti-Alzheimer's agent.

Furthermore, research into fluorinated benzenesulfonamides has revealed their ability to slow the aggregation of Aβ42. The structure-activity relationship (SAR) studies of these compounds indicated that the specific arrangement of the benzenesulfonamide core, a hydrophobic substituent, and a benzoic acid moiety is crucial for their inhibitory activity. researchgate.net These findings suggest that the this compound scaffold, with its inherent structural features, could potentially be modified to develop effective inhibitors of Aβ fibrillogenesis. The presence of the carbamoyl (B1232498) group could offer additional hydrogen bonding opportunities, which might play a role in interacting with the Aβ peptide and disrupting the aggregation process.

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives on Amyloid-β Aggregation

| Compound | Chemical Class | Target | % Inhibition of Aβ Aggregation | Reference |

|---|---|---|---|---|

| g17 | Deoxyvasicinone-benzenesulfonamide derivative | Self-aggregation of amyloid β peptides | 68.34 ± 1.16 % | nih.gov |

| Fluorinated Benzenesulfonamides | Fluorinated Benzenesulfonamides | Aβ42 aggregation | Variable, with some showing >3-fold slowing of aggregation | researchgate.net |

Anticonvulsant and Antidepressant Effects

The sulfonamide moiety is a key pharmacophore in several established anticonvulsant drugs, and ongoing research continues to explore new derivatives for the treatment of epilepsy. novapublishers.com Carbonic anhydrase (CA) inhibition is a known mechanism of action for some sulfonamide-based anticonvulsants. nih.gov

Research on aromatic and heterocyclic sulfonamides has led to the development of compounds with significant anticonvulsant properties. For example, the valproyl derivative of acetazolamide, 5-valproylamido-1,3,4-thiadiazole-2-sulfonamide , exhibited potent inhibition of human carbonic anhydrase isozymes I and II and demonstrated strong anticonvulsant effects in a maximal electroshock (MES) test in mice. nih.gov Additionally, other lipophilic derivatives, such as 5-benzoylamido-1,3,4-thiadiazole-2-sulfonamide and 5-toluenesulfonylamido-1,3,4-thiadiazole-2-sulfonamide , have shown promising in vivo anticonvulsant activities. nih.gov These findings suggest that modifications of the this compound structure to enhance lipophilicity could be a viable strategy for developing novel anticonvulsant agents.

In the realm of antidepressant research, some sulfonamide-containing compounds have been identified as 5-HT3 receptor antagonists, a mechanism associated with antidepressant effects. openaccesspub.org While direct studies on the antidepressant potential of this compound are not available, the broader class of benzenesulfonamide derivatives has been investigated for various central nervous system (CNS) activities. nih.gov For instance, benzimidazole derivatives, which can be synthesized from benzenesulfonamides, have shown potential antidepressant activity. nih.gov The structural features of this compound, including the aromatic ring and the carbamoyl group, provide a basis for designing derivatives that could interact with CNS targets relevant to depression.

Table 2: Anticonvulsant Activity of Representative Sulfonamide Derivatives

| Compound | Chemical Class | Animal Model | Anticonvulsant Effect | Reference |

|---|---|---|---|---|

| 5-valproylamido-1,3,4-thiadiazole-2-sulfonamide | Heterocyclic sulfonamide | MES test in mice | Strong anticonvulsant properties | nih.gov |

| 5-benzoylamido-1,3,4-thiadiazole-2-sulfonamide | Heterocyclic sulfonamide | In vivo animal models | Promising anticonvulsant properties | nih.gov |

| 5-toluenesulfonylamido-1,3,4-thiadiazole-2-sulfonamide | Heterocyclic sulfonamide | In vivo animal models | Promising anticonvulsant properties | nih.gov |

Mechanisms of Action of N Carbamoyl 2 Methyl Benzene Sulfonamide Analogues

Molecular Basis of Antimicrobial Activity

The antimicrobial action of sulfonamide analogues is a classic example of targeted chemotherapy, primarily effective against bacteria that must synthesize their own folic acid. researchgate.netnumberanalytics.comnih.gov This process is vital for the production of nucleotides, the building blocks of DNA. nih.govnih.gov

Competitive Antagonism with p-Aminobenzoic Acid (PABA) at DHPS

The primary mechanism of antimicrobial activity for these sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. researchgate.netnih.govpharmacy180.com Structurally, sulfonamides closely resemble p-Aminobenzoic acid (PABA), the natural substrate for DHPS. nih.govpharmacy180.com This structural mimicry allows the sulfonamide analogues to bind to the active site of the DHPS enzyme, effectively blocking PABA from binding. nih.govpharmacy180.com This competitive antagonism halts the synthesis of dihydropteroic acid, a precursor to folic acid, thereby arresting bacterial growth and replication. researchgate.netnih.gov This bacteriostatic effect makes them effective against a range of gram-positive and certain gram-negative bacteria. nih.gov

Selective Interference with Bacterial Folate Synthesis Pathway

The selectivity of these sulfonamide analogues lies in a fundamental metabolic difference between bacterial and human cells. Bacteria must synthesize folate de novo using the DHPS pathway. nih.gov In contrast, humans and other mammals obtain folate from their diet and lack the DHPS enzyme, making them immune to the direct effects of DHPS inhibitors. nih.gov This selective targeting allows sulfonamides to exert their antimicrobial effects with minimal interference with host cell metabolism, a key principle of effective antimicrobial therapy.

Elucidation of Enzyme-Inhibitor Interactions

Beyond their antimicrobial properties, sulfonamides are renowned for their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. tandfonline.comnih.govtandfonline.com These enzymes play critical roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and, increasingly, in cancer. nih.govresearchgate.netnih.gov

Binding Modes within Carbonic Anhydrase Active Sites

The inhibitory action of sulfonamides against carbonic anhydrases is well-characterized at the atomic level through X-ray crystallography. nih.govnih.gov The primary interaction involves the deprotonated sulfonamide group (SO2NH-) binding directly to the Zn(II) ion located at the core of the enzyme's active site. nih.govnih.govmdpi.com This coordination displaces a zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. unifi.it

Further stabilization of the enzyme-inhibitor complex is achieved through a network of hydrogen bonds and hydrophobic interactions. nih.govnih.gov For instance, the sulfonamide's oxygen atoms often form hydrogen bonds with the backbone amide of active site residues like Thr199. nih.gov The aromatic ring of the sulfonamide, such as the 2-methylbenzene moiety, typically engages in van der Waals contacts with hydrophobic residues within the active site cavity, including Val-121, Phe-131, and Leu-198. nih.govgusc.lv The specific orientation and interactions can vary depending on the substituents on the benzene (B151609) ring, influencing the inhibitor's affinity and selectivity for different CA isoforms. nih.govnih.gov

Cellular and Molecular Targets in Anticancer Activity

The application of sulfonamides in oncology is a rapidly evolving field, with several mechanisms contributing to their anticancer effects. nih.govmdpi.com These range from inhibiting tumor-associated enzymes to inducing cell death through novel pathways.

One of the most important anticancer strategies involves targeting tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII. tandfonline.comnih.govtandfonline.commdpi.com These enzymes are overexpressed in many hypoxic solid tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and chemoresistance. tandfonline.commdpi.comontosight.ai By inhibiting CA IX, sulfonamide analogues can disrupt pH regulation in cancer cells, leading to intracellular acidosis and ultimately inducing apoptosis (programmed cell death). mdpi.comontosight.ai The expression of CA IX is often linked to poor prognosis, making it an attractive therapeutic target. tandfonline.comtandfonline.com Benzenesulfonamide (B165840) derivatives have shown significant inhibitory effects against breast cancer cell lines by targeting CA IX. rsc.org

Beyond carbonic anhydrase, certain aryl sulfonamides, such as indisulam (B1684377) and its analogues, have a distinct mechanism of action. They act as "molecular glues," inducing the degradation of a specific protein. tdl.orgaacrjournals.orgciteab.com Indisulam promotes the interaction between the RNA binding protein RBM39 and the DCAF15 E3 ubiquitin ligase complex. tdl.orgaacrjournals.org This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39. aacrjournals.orgciteab.com The loss of RBM39 causes widespread defects in pre-mRNA splicing, leading to cancer cell death. aacrjournals.org The sensitivity of cancer cells to this class of drugs often correlates with the expression level of DCAF15. citeab.com

Other benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to tubulin, they disrupt the formation of microtubules, which are essential components of the cellular cytoskeleton and the mitotic spindle. This interference halts the cell cycle and induces apoptosis in cancer cells. nih.gov Additionally, some sulfonamides have been shown to target other critical cancer-related proteins, including receptor tyrosine kinases (RTKs) like TrkA, which are involved in cell proliferation and survival signaling pathways. nih.gov

Interaction with DNA and Impact on Genomic Integrity

Analogues of N-Carbamoyl-2-methyl benzene sulfonamide have been shown to exert anticancer effects, in part, through their interaction with DNA and subsequent impact on genomic integrity. The structural features of these analogues allow for various modes of interaction with the DNA molecule, leading to cell cycle arrest and, in some cases, apoptosis.

Certain sulfonamide derivatives have been found to bind to DNA through a combination of intercalation and groove binding. rsc.orgnih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can distort the structure of the DNA and interfere with processes such as replication and transcription. Groove binding, on the other hand, involves the fitting of a molecule into the minor or major groove of the DNA, which can also disrupt DNA-protein interactions and affect gene expression. rsc.orgnih.gov

Furthermore, some carbamoyl (B1232498) derivatives have demonstrated the ability to induce DNA photocleavage under specific light conditions. mdpi.com This suggests a mechanism where the compound, upon activation, can directly cause breaks in the DNA strands, leading to genomic instability and cell death.

The consequence of these DNA interactions is often the activation of cell cycle checkpoints. For instance, some quinazoline (B50416) sulfonates, which are structurally related to benzenesulfonamide derivatives, have been observed to cause a strong arrest of the cell cycle in the G2/M phase. nih.govnih.gov This cell cycle arrest is a crucial cellular response to DNA damage, preventing the propagation of potentially harmful mutations.

Modulation of Oncogenic Signaling Pathways (e.g., p53, Caspases, NF-κB)

In addition to direct DNA interactions, analogues of this compound can modulate key signaling pathways that are often dysregulated in cancer.

p53 Pathway: The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Some benzenesulfonate (B1194179) derivatives have been shown to activate the p53 pathway. nih.govnih.gov This activation can lead to the upregulation of p53 target genes that control cell fate, thereby promoting the elimination of cancer cells.

Caspases: Caspases are a family of proteases that are central to the execution of apoptosis. Certain analogues, such as isatin (B1672199) sulfonamides, have been identified as potent inhibitors of caspase-3, a key executioner caspase. nih.gov While this may seem counterintuitive for an anticancer agent, the intricate regulation of apoptosis means that modulating caspase activity can have complex downstream effects. In other contexts, some sulfonamide derivatives have been shown to induce apoptosis through the activation of the classical caspase-dependent pathway. nih.gov

NF-κB Pathway: The transcription factor NF-κB is a crucial regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Several N-substituted benzamides and other sulfonamide derivatives have been found to inhibit the activation of NF-κB. researchgate.net This inhibition can suppress the expression of pro-inflammatory and anti-apoptotic genes, thereby sensitizing cancer cells to other therapeutic agents and inhibiting tumor progression.

Mechanisms Underlying Other Pharmacological Effects (e.g., Anti-inflammatory, Antidiabetic)

Beyond their anticancer properties, analogues of this compound exhibit other important pharmacological activities, the mechanisms of which are being actively investigated.

Anti-inflammatory Mechanisms: The anti-inflammatory effects of benzenesulfonamide analogues are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov Additionally, these compounds can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov A more recently discovered mechanism involves the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a central role in initiating inflammatory responses. rsc.org

Antidiabetic Mechanisms: The antidiabetic properties of sulfonamide analogues are multifaceted. One of the primary mechanisms is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the digestive tract. By inhibiting these enzymes, the breakdown of complex carbohydrates into glucose is slowed, leading to a reduction in postprandial blood glucose levels. Another important mechanism is the stimulation of insulin (B600854) secretion from pancreatic β-cells. Furthermore, some N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides have been shown to act as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid levels, which can in turn affect glucose metabolism.

Interactive Data Table:

| Mechanism Category | Specific Mechanism | Affected Pathways/Molecules | Pharmacological Effect |

| Interaction with DNA | Intercalation and Groove Binding | DNA structure and function | Anticancer |

| DNA Photocleavage | DNA strand breaks | Anticancer | |

| Cell Cycle Arrest | G2/M phase | Anticancer | |

| Oncogenic Signaling | p53 Pathway Activation | p53 and its target genes | Anticancer |

| Caspase Inhibition/Activation | Caspase-3 | Anticancer | |

| NF-κB Inhibition | NF-κB signaling pathway | Anticancer, Anti-inflammatory | |

| Other Pharmacological Effects | COX-2 Inhibition | Prostaglandin (B15479496) synthesis | Anti-inflammatory |

| Cytokine Reduction | TNF-α, IL-6 | Anti-inflammatory | |

| NLRP3 Inflammasome Inhibition | Inflammatory cascade | Anti-inflammatory | |

| α-Glucosidase/α-Amylase Inhibition | Carbohydrate metabolism | Antidiabetic | |

| Insulin Secretion Stimulation | Pancreatic β-cells | Antidiabetic | |

| 11β-HSD1 Inhibition | Glucocorticoid metabolism | Antidiabetic |

Structure Activity Relationship Sar Studies for N Carbamoyl 2 Methyl Benzene Sulfonamide Derivatives

Influence of the Sulfonamide Group on Biological Efficacy

The sulfonamide group is a cornerstone of the pharmacological activity of many therapeutic agents. Its influence on the biological efficacy of N-Carbamoyl-2-methyl benzene (B151609) sulfonamide and its derivatives is multifaceted, ranging from essential interactions for enzyme inhibition to serving as a bioisosteric replacement for other functional groups.

Essentiality of the Sulfonamide Functionality for Specific Activities (e.g., CA Inhibition)

The sulfonamide moiety is indispensable for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov The primary mechanism of action involves the deprotonated sulfonamide group (-SO₂NH⁻) acting as a potent zinc-binding group (ZBG). nih.govmdpi.com It coordinates directly to the Zn(II) ion located in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is crucial for the catalytic activity. acs.org

This interaction is characterized by a tetrahedral geometry around the zinc ion. nih.gov Furthermore, the two oxygen atoms of the sulfonamide group form a network of hydrogen bonds with amino acid residues within the active site, such as the backbone amide of Thr199 in human carbonic anhydrase II (hCA II). mdpi.com This network of interactions anchors the inhibitor firmly in the active site, leading to potent inhibition. drugbank.com The essentiality of this group is demonstrated by the fact that its removal or significant alteration typically leads to a complete loss of CA inhibitory activity. Numerous studies on a wide array of sulfonamide-based inhibitors have confirmed that this zinc-binding capability is the primary determinant of their anti-CA efficacy. nih.govacs.org

Role as a Carboxylic Acid Bioisostere in Receptor Interactions

In drug design, the sulfonamide group is frequently employed as a bioisostere for the carboxylic acid group. nih.govzu.ac.ae Bioisosteric replacement is a strategy used to modify a compound's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, while retaining or enhancing its biological activity. drughunter.com While both groups can engage in similar hydrogen bonding patterns, they possess distinct chemical properties that can be leveraged to optimize drug-receptor interactions. nih.gov

One of the key differences lies in their acidity. Sulfonamides are significantly weaker acids (pKa ≈ 9–10) compared to carboxylic acids (pKa ≈ 4–5). drughunter.com This lower acidity means that at physiological pH, the sulfonamide group is predominantly in its neutral, protonated form, which can improve its ability to cross biological membranes. nih.gov In contrast, carboxylic acids are mostly ionized at physiological pH, which can limit their passive diffusion.

Despite the difference in acidity, the sulfonamide moiety can mimic the geometry of a carboxylate group, as the distance between the two oxygen atoms is similar in both functional groups. nih.gov This geometric resemblance allows the sulfonamide to engage in comparable hydrogen bond interactions with receptor sites. For example, in the development of hepatitis C virus (HCV) NS3 protease inhibitors, replacing a carboxylic acid with an acyl sulfonamide resulted in a significant increase in potency, attributed to multiple hydrogen bond interactions involving both oxygen atoms of the sulfonamide. drughunter.com In another instance, the substitution of a carboxylic acid with a sulfonamide in an angiotensin II receptor antagonist led to a threefold increase in efficacy, with the IC₅₀ value dropping from 275 nM to 100 nM. zu.ac.aetandfonline.com

| Property | Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH₂) | Reference |

|---|---|---|---|

| Acidity (pKa) | ~4–5 | ~9–10 | drughunter.com |

| Ionization at Physiological pH (~7.4) | Mostly ionized (-COO⁻) | Mostly neutral (-SO₂NH₂) | nih.gov |

| Hydrogen Bonding | Acceptor (C=O), Donor (O-H) | Acceptor (S=O), Donor (N-H) | drughunter.com |

| Lipophilicity | Lower | Higher | drughunter.com |

| Metabolic Stability | Susceptible to glucuronidation | More resistant to glucuronidation | drughunter.com |

Impact of the Methyl Substituent on the Benzene Ring

Positional Effects on Electronic Properties and Receptor Binding

The position of the methyl group (ortho, meta, or para relative to the sulfonamide) influences the electronic distribution within the benzene ring through inductive and hyperconjugation effects. As an electron-donating group, a methyl substituent can increase the electron density of the aromatic ring. In the ortho position, as in N-Carbamoyl-2-methyl benzene sulfonamide, this effect is localized near the sulfonamide attachment point. This can modulate the acidity of the sulfonamide proton and the strength of its interaction with the zinc ion in enzymes like carbonic anhydrase. While specific studies on the positional isomers of this exact compound are limited, general principles suggest that moving the methyl group to the meta or para position would alter the electronic landscape and could either enhance or diminish binding affinity depending on the specific electronic requirements of the target receptor.

Steric Hindrance and Conformational Preferences

The ortho-methyl group introduces significant steric bulk in the vicinity of the sulfonamide group. This steric hindrance can have several consequences:

Conformational Restriction: It can restrict the rotation around the C-S bond, locking the sulfonamide group into a preferred conformation. This pre-organization of the molecule can be entropically favorable for binding if the preferred conformation matches the bioactive conformation required for receptor interaction.

Solubility and Pharmacokinetics: The methyl group provides steric bulk without substantially altering the molecule's hydrophobicity, which can help balance target affinity with desirable pharmacokinetic properties.

Contributions of the Carbamoyl (B1232498) Moiety to Activity

The carbamoyl group (-CONH₂) is a crucial functional group that significantly contributes to the biological activity of the parent molecule through its ability to form key intermolecular interactions. ontosight.aiebi.ac.uk As a structural hybrid of an amide and an ester, the carbamoyl moiety is chemically stable and capable of modifying both intra- and intermolecular interactions. nih.gov

Its primary contribution to receptor binding is its capacity to act as both a hydrogen bond donor (via the -NH₂ group) and a hydrogen bond acceptor (via the carbonyl oxygen). ontosight.ai This dual functionality allows it to form strong and specific hydrogen bonds with amino acid residues in a receptor's binding site, thereby enhancing binding affinity and stabilizing the drug-receptor complex. ontosight.aiyoutube.com The carbamoyl group also possesses a significant dipole moment, which can lead to favorable dipole-dipole interactions with the biological target. ontosight.ai In various contexts, the introduction of a carbamoyl group has been shown to increase the biological potency of molecules. For example, replacing an ester chain with an O-(chloroacetyl) carbamoyl moiety in the natural product fumagillin (B1674178) resulted in a 50-fold increase in antitumor potency. nih.gov This highlights the importance of the carbamoyl group in establishing potent interactions that drive biological activity.

Hydrogen Bonding Networks and Polar Interactions

The sulfonamide and carbamoyl moieties of this compound are key functional groups that actively participate in forming hydrogen bonds. These interactions are crucial for the molecule's conformation, crystal packing, and binding affinity to biological targets. The nitrogen atoms of the sulfonamide and carbamoyl groups act as hydrogen bond donors, while the oxygen atoms of the sulfonyl and carbonyl groups serve as hydrogen bond acceptors.

In the solid state, sulfonamide derivatives often form extensive networks of intermolecular hydrogen bonds. For instance, related sulfonamide structures have been shown to crystallize into two-dimensional arrays through a combination of N-H⋯N and N-H⋯O hydrogen bonds. researchgate.net These networks significantly influence the physicochemical properties of the compounds, such as solubility and melting point.

The ability to form these polar interactions is also a determining factor in the binding of these derivatives to enzyme active sites. The NH-CO group, in particular, has been identified as a critical component for biological activity in some sulfonamide derivatives, suggesting its involvement in key hydrogen bonding interactions with receptor sites. researchgate.net The formation of intramolecular hydrogen bonds can also play a role in pre-organizing the molecule into a specific conformation that is favorable for binding. nih.gov The strength and geometry of these hydrogen bonds can be modulated by the electronic properties of substituents on the benzene ring.

Table 1: Potential Hydrogen Bonding Interactions in this compound Derivatives

| Donor Group | Acceptor Group | Type of Interaction | Significance |

|---|---|---|---|

| Sulfonamide N-H | Carbonyl O | Intramolecular/Intermolecular | Influences conformation and crystal packing |

| Carbamoyl N-H | Sulfonyl O | Intramolecular/Intermolecular | Stabilizes molecular structure |

| Sulfonamide/Carbamoyl N-H | Receptor Site (e.g., Asp, Glu, backbone C=O) | Intermolecular (Ligand-Receptor) | Essential for binding affinity and biological activity |

| Receptor Site (e.g., His, Ser, backbone N-H) | Sulfonyl/Carbonyl O | Intermolecular (Ligand-Receptor) | Anchors the ligand in the active site |

Conformational Flexibility and Rotational Barriers

The conformational flexibility of this compound derivatives is primarily governed by the rotational barriers around several key single bonds: the C(aryl)-S bond, the S-N bond, and the N-C(carbonyl) bond. This flexibility allows the molecule to adopt various conformations, one of which may be the bioactive conformation required for interacting with a specific biological target.

The rotation around the N-C(carbonyl) bond of the carbamoyl group is of particular interest. In similar structures like N-arylcarbamates, this rotation is hindered, leading to the existence of syn and anti rotamers that can be observed by NMR spectroscopy. nih.gov The energy barrier for this rotation is influenced by the electronic nature of the aryl group; electron-withdrawing substituents can lower the barrier by increasing the single-bond character of the C-N bond. nih.gov For N-alkylcarbamates, this barrier is typically around 16 kcal/mol, but for N-phenylcarbamates, it can be lowered to approximately 12.5 kcal/mol. nih.gov

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energy barriers for the rotation of different molecular fragments. mdpi.com Studies on related amide and carbamate (B1207046) compounds have shown that these barriers are typically in the range of 10-23 kcal/mol, which is significant enough to potentially allow for the existence of distinct conformers at room temperature. mdpi.comscielo.org.mx The specific conformation adopted can be crucial for biological activity, as different conformers may have different abilities to bind to receptors or enzymes. mdpi.com

Table 2: Calculated Rotational Energy Barriers in Related Amide and Carbamate Structures

| Compound Class | Rotating Bond | Calculated Barrier (kcal/mol) | Method |

|---|---|---|---|

| N-Benzhydrylformamides | Formyl C-N | 20 - 23 | DFT |

| N-alkylcarbamate | Carbamate C-N | ~16 | Experimental |

| N-phenylcarbamate | Carbamate C-N | ~12.5 | Experimental |

| N-carbomethoxyindoles | Carbamate C-N | 9.8 - 12.8 | Molecular Mechanics |

Elucidation of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For this compound derivatives, the key pharmacophoric features are derived from its core structure: the aromatic ring, the sulfonamide linker, and the carbamoyl group.

Based on studies of various sulfonamide-based inhibitors, a general pharmacophore model can be proposed. This model typically includes:

Aromatic/Hydrophobic Group: The 2-methyl benzene ring serves as a hydrophobic feature that can engage in van der Waals or π-π stacking interactions with hydrophobic pockets in the target protein. nih.gov

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group (SO₂) are strong hydrogen bond acceptors.

Hydrogen Bond Donor: The nitrogen of the sulfonamide group (SO₂NH) acts as a hydrogen bond donor. nih.gov

Additional Hydrogen Bond Donor/Acceptor Unit: The carbamoyl group (-CONH₂) provides an additional hydrogen bond donor (NH₂) and acceptor (C=O), which can be crucial for enhancing binding affinity and specificity. The presence of such an NH-CO group has been shown to be more active in certain derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nanobioletters.com For this compound derivatives, QSAR models can provide valuable predictive insights, guiding the synthesis of new analogues with improved potency. nanobioletters.comwu.ac.th

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological characteristics. nih.gov Statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN), are then used to build a mathematical equation that relates these descriptors to the observed biological activity. wu.ac.thwu.ac.th

For benzenesulfonamide (B165840) derivatives acting as carbonic anhydrase inhibitors, QSAR studies have successfully identified key descriptors that influence inhibitory activity. nih.govnanobioletters.comnih.gov These models can predict the activity of newly designed or hypothetical compounds before they are synthesized, thus saving time and resources. nanobioletters.com The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the Fischer statistic (F-value). wu.ac.thnih.gov A robust and validated QSAR model can offer reliable predictions and a deeper understanding of the structural features that govern the biological activity of the compounds. nih.gov

Table 3: Example of Parameters Used in QSAR Model Development for Sulfonamide Derivatives